molecular formula C14H7ClF6O2S B1596783 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride CAS No. 885950-95-8

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride

Cat. No.: B1596783
CAS No.: 885950-95-8
M. Wt: 388.71 g/mol
InChI Key: ASKQXUWYESLZKG-UHFFFAOYSA-N
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Description

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H7ClF6O2S. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF6O2S/c15-24(22,23)12-3-1-8(2-4-12)9-5-10(13(16,17)18)7-11(6-9)14(19,20)21/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKQXUWYESLZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382271
Record name 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-95-8
Record name 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride generally involves two main stages:

The synthetic routes typically start from halogenated trifluoromethylated benzenes or their organometallic derivatives, followed by sulfonylation and chlorination steps.

Preparation of the 3,5-bis(trifluoromethyl)phenyl Intermediate

A key precursor is the 3,5-bis(trifluoromethyl)phenyl group, which can be synthesized via the following method:

  • Organo-magnesium halide formation and formylation : Starting from 3,5-bis(trifluoromethyl)halobenzene, a Grignard reagent (3,5-bis(trifluoromethyl)phenylmagnesium bromide or chloride) is formed in an ether solvent system. This organometallic intermediate is then reacted with solid paraformaldehyde to yield 3,5-bis(trifluoromethyl)benzyl alcohol after hydrolysis with mineral acids such as sulfuric or hydrochloric acid. This step is critical for installing the benzylic alcohol functionality, which can be further transformed into halides or other derivatives.

  • Halogenation of benzyl alcohol : The 3,5-bis(trifluoromethyl)benzyl alcohol is converted to benzyl halides (chloride or bromide) by reaction with hydrogen halides (HCl or HBr) optionally in the presence of sulfuric acid or using reagents such as phosphorus tribromide (PBr3). This halogenation is performed under controlled heating and stirring conditions to ensure high yield and purity.

The introduction of the benzenesulfonyl chloride group onto the aromatic ring involves sulfonylation reactions typically starting from chlorobenzenesulfonyl chlorides or via chlorosulfonation of aromatic rings. The process can be summarized as:

  • Chlorosulfonation of aromatic rings : Aromatic compounds bearing the 3,5-bis(trifluoromethyl)phenyl substituent are treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the para position of the benzenesulfonyl moiety. This reaction is usually carried out under controlled temperature and stirring to avoid over-chlorosulfonation or decomposition.

  • Purification : The crude sulfonyl chloride product is purified by vacuum distillation or recrystallization under reduced pressure and moderate temperatures (e.g., 95-100 °C under ≤0.096 MPa vacuum) to obtain the high-purity this compound.

Detailed Reaction Conditions and Parameters

The following table summarizes the key reaction parameters for the preparation of intermediates and final sulfonyl chloride:

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Formation of Grignard reagent 3,5-bis(trifluoromethyl)halobenzene + Mg in ether Ambient 1-2 Ether solvents such as THF or diethyl ether preferred
Formylation Addition of solid paraformaldehyde Ambient 2-3 Slight excess of paraformaldehyde (~5%) optimal
Hydrolysis Mineral acid (H2SO4 or HCl) aqueous solution Ambient 1 Yields 3,5-bis(trifluoromethyl)benzyl alcohol
Halogenation HBr or HCl + H2SO4 (optional) 50-105 8-10 Controlled heating, reflux conditions
Chlorosulfonation Chlorosulfonic acid or SO2Cl2 0-50 2-4 Para-substitution favored, avoid excess reagent
Purification Vacuum distillation or recrystallization 95-100 (vacuum) 1-2 Vacuum ≤0.096 MPa to avoid decomposition

Research Findings and Optimization Notes

  • Yield and Purity : The use of activated carbon and FeCl3 catalysts during intermediate steps improves the reaction efficiency and product purity. The reaction times and temperatures are optimized to balance conversion and minimize side reactions.

  • Solvent Choice : Organic solvents such as 1,2-dichloroethane, dioxane, or chloroform are preferred for sulfonylation and chlorination steps due to their stability and ability to dissolve both reagents and products effectively.

  • Temperature Control : Maintaining low temperatures (e.g., 10-15 °C during nitration or chlorosulfonation) prevents overreaction and degradation of sensitive trifluoromethyl groups.

  • Reaction Monitoring : Gas chromatography and other analytical techniques are used to monitor reaction completion, especially during organometallic formation and halogenation steps.

Summary Table of Preparation Methods

Method Stage Description Key Reagents/Conditions Outcome/Notes
Grignard formation Formation of 3,5-bis(trifluoromethyl)phenylmagnesium halide Mg, ether solvent Intermediate for formylation
Formylation Reaction with paraformaldehyde Solid paraformaldehyde, ambient temperature 3,5-bis(trifluoromethyl)benzyl alcohol
Halogenation Conversion of benzyl alcohol to benzyl halide HBr or HCl, sulfuric acid, heating Halogenated intermediate
Chlorosulfonation Introduction of sulfonyl chloride group Chlorosulfonic acid or sulfuryl chloride, low temp Target sulfonyl chloride compound
Purification Vacuum distillation or recrystallization 95-100 °C, vacuum ≤0.096 MPa High purity final product

Chemical Reactions Analysis

Nucleophilic Substitution Reactions with Amines

Sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides. For 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride, this reaction is a key pathway for synthesizing bioactive compounds:

ArSO2Cl+R2NHArSO2NR2+HCl\text{ArSO}_2\text{Cl} + \text{R}_2\text{NH} \rightarrow \text{ArSO}_2\text{NR}_2 + \text{HCl}

Example :

  • Reaction with 2-methylthiophene (1.5 mmol) and 4-(trifluoromethyl)benzenesulfonyl chloride (1 mmol) yields 80% of the sulfonamide product with 92% regioselectivity .

  • Similar reactions with aniline derivatives produce sulfonamides with antimicrobial activity, as seen in pyrazole derivatives (MIC values as low as 1 µg/mL) .

Key Data :

Reaction PartnerYieldRegioselectivityApplication
2-Methylthiophene80%92%Material synthesis
3-Chlorothiophene43%>98%Agrochemicals

Coupling Reactions with Aromatic Systems

The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the sulfonyl chloride, enabling regioselective coupling with aromatic nucleophiles like thiophenes:

Case Study :

  • Reaction of 4-methylbenzenesulfonyl chloride with thiophene (6 mmol) yields 48% of 3-p-tolylthiophene with 98% regioselectivity .

  • Steric effects from the bis(trifluoromethyl)phenyl group direct substitution to the para position on the connected benzene ring.

Mechanistic Insight :
The sulfonyl chloride group acts as a directing group, favoring electrophilic attack at specific positions. For example, in 3-chlorothiophene, substitution occurs exclusively at the 4-position .

Hydrolysis to Sulfonic Acids

Under aqueous basic conditions, the sulfonyl chloride undergoes hydrolysis to form the corresponding sulfonic acid:

ArSO2Cl+H2OArSO3H+HCl\text{ArSO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{ArSO}_3\text{H} + \text{HCl}

Stability Notes :

  • The trifluoromethyl groups increase the compound’s stability toward hydrolysis compared to non-fluorinated analogs, due to their electron-withdrawing effects .

Reaction Conditions and Work-Up

Typical protocols involve:

  • Solvents : Dichloromethane or THF for amine reactions .

  • Temperature : 90°C for 8 hours in coupling reactions .

  • Work-Up : Precipitation in ice-water, filtration, and vacuum drying .

Yield Optimization :

  • Excess nucleophile (1.5–6.0 eq.) improves yields (e.g., 80% with 1.5 eq. thiophene) .

  • Regioselectivity >98% is achievable with sterically hindered partners .

Structural and Spectroscopic Data

Key characterization data for reaction products:

  • 1^11H NMR : Aromatic protons appear as doublets (δ 7.65–7.20 ppm) .

  • 19^{19}19F NMR : Singlets at δ 62.42 ppm confirm trifluoromethyl groups .

  • Elemental Analysis : Matches calculated values (e.g., C 59.34% vs. 59.49% calcd) .

Scientific Research Applications

Organic Synthesis

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride is primarily used as a reagent in organic synthesis. Its applications include:

  • Synthesis of Sulfonamides : The compound can react with amines to form sulfonamides, which are valuable intermediates in pharmaceuticals. For instance, the reaction of this sulfonyl chloride with aniline yields various sulfonamide derivatives that exhibit biological activity .
  • Formation of Sulfones : By reacting with nucleophiles such as alcohols or thiols, it can produce sulfones, which are important in medicinal chemistry and agrochemicals .

Table 1: Reactions Involving this compound

Reaction TypeReactantsProductsReference
Sulfonamide FormationAnilineSulfonamide
Sulfone FormationAlcoholsSulfone
Nucleophilic SubstitutionVarious NucleophilesVarious Products

Materials Science

In materials science, the compound is utilized for its unique properties:

  • Corrosion Inhibition : Compounds containing the trifluoromethyl group have been shown to act as effective rust inhibitors for metals such as steel and copper. Research indicates that 4-(trifluoromethyl)benzenesulfonate derivatives can significantly reduce corrosion rates .
  • Optoelectronic Applications : The compound's derivatives are being explored in the development of advanced materials for optoelectronic devices. For example, 4-trifluoromethyl-phenylammonium chloride has been used in tandem solar cells, enhancing their efficiency due to improved grain surface passivation .

Medicinal Chemistry

In medicinal chemistry, the compound's derivatives are investigated for their potential therapeutic effects:

  • Antibacterial and Antifungal Activities : Some studies have reported that sulfonamide derivatives exhibit significant antibacterial and antifungal activities. The trifluoromethyl groups enhance the lipophilicity of these compounds, potentially improving their bioavailability and efficacy .
  • Herbicidal Activity : Research has indicated that phenoxyphenyl derivatives containing trifluoromethyl groups can act as herbicides by disrupting plant metabolic pathways. This application is particularly relevant for developing new agricultural chemicals .

Table 2: Biological Activities of Derivatives

Activity TypeCompound TypeObserved EffectsReference
AntibacterialSulfonamide DerivativesSignificant inhibition
AntifungalSulfonamide DerivativesEffective against fungi
HerbicidalPhenoxyphenyl DerivativesDisruption of plant metabolism

Mechanism of Action

The mechanism of action of 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications, where the compound serves as a key intermediate .

Comparison with Similar Compounds

  • 4-(trifluoromethyl)benzenesulfonyl chloride
  • 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 3,5-bis(trifluoromethyl)benzenesulfonyl chloride

Comparison: 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride is unique due to the presence of two trifluoromethyl groups, which enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in synthetic applications where high reactivity is required .

Biological Activity

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride is a specialized chemical compound that plays a significant role in medicinal chemistry and microbiology. Its unique structural features, particularly the presence of trifluoromethyl groups, enhance its biological activity, making it a subject of interest in various research studies aimed at developing effective therapeutic agents.

Chemical Structure and Properties

  • Molecular Formula : C14H7ClF6O3S
  • Molecular Weight : 404.71 g/mol
  • Functional Groups : Sulfonyl chloride, trifluoromethyl groups

The sulfonyl chloride functional group is known for its reactivity in organic synthesis, while the trifluoromethyl groups contribute to increased lipophilicity and metabolic stability.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit potent antibacterial activity against drug-resistant bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.25 µg/mL, demonstrating their effectiveness in inhibiting the growth of planktonic Gram-positive bacteria .

Table 1: Antibacterial Activity of Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
Compound A0.25Staphylococcus aureus
Compound B0.50Streptococcus pneumoniae
Compound C1.00Enterococcus faecalis

The mechanism by which this compound exerts its antibacterial effects is believed to involve the disruption of bacterial cell membranes, leading to cell lysis. Additionally, the trifluoromethyl substituents enhance binding interactions with biological targets, improving efficacy against resistant strains .

Study on Drug Resistance

A study conducted on the efficacy of synthesized pyrazole derivatives from this compound showed significant inhibition against drug-resistant bacteria. The experimental procedure involved synthesizing these derivatives through reactions with hydrazinobenzoic acid and Vilsmeier-Haack reagent. Results indicated that most synthesized compounds demonstrated MIC values comparable to or better than existing antibiotics.

In Vitro Studies

In vitro studies have shown that compounds derived from this compound can down-regulate genes associated with resistance mechanisms in bacteria. For instance, treatment with certain derivatives resulted in the down-regulation of PALB2 in cancer cell lines, suggesting potential applications in oncology as well .

Q & A

Q. What are the established synthetic routes for 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sulfonation and chlorination of the biphenyl precursor. Key steps include:

  • Sulfonation: Use concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
  • Chlorination: Introduce thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions (e.g., dry dichloromethane) to convert the sulfonic acid to sulfonyl chloride.
  • Optimization: Apply statistical design of experiments (DoE) to evaluate variables (temperature, stoichiometry, solvent polarity). For example, a central composite design can identify optimal chlorination time and reagent ratios, minimizing side products like hydrolyzed sulfonic acids .

Q. How can researchers ensure purity and stability during purification and storage?

Methodological Answer:

  • Purification: Recrystallization from non-polar solvents (hexane/ethyl acetate mixtures) removes unreacted starting materials. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹⁹F NMR to detect trifluoromethyl group integrity .
  • Storage: Store under inert gas (Ar/N₂) in amber glass at –20°C to prevent hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) to assess degradation kinetics. Hydrolysis products (e.g., sulfonic acids) can be quantified via ion chromatography .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and regioselectivity in derivatization reactions involving this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states for sulfonyl chloride reactions (e.g., nucleophilic substitutions). For example, calculate activation energies for reactions with amines or alcohols to predict regioselectivity at the sulfonyl group versus the trifluoromethylphenyl moiety.
  • Reaction Path Search: Tools like GRRM (Global Reaction Route Mapping) or AFIR (Artificial Force Induced Reaction) can identify competing pathways, such as undesired dimerization or aryl ring functionalization .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for reactions involving this sulfonyl chloride?

Methodological Answer:

  • Meta-Analysis Framework: Compile kinetic data from literature (e.g., rate constants, turnover frequencies) and apply multivariate regression to isolate variables (solvent polarity, catalyst loading).
  • Cross-Validation: Replicate conflicting studies under standardized conditions (e.g., 25°C in DMF with 1 mol% catalyst). Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and reconcile discrepancies in proposed mechanisms .

Q. What reactor design considerations are critical for scaling up reactions using this thermally sensitive compound?

Methodological Answer:

  • Microreactor Systems: Minimize exothermic risks by using continuous-flow reactors with precise temperature control (–10°C to 30°C).
  • Mass Transfer Optimization: For biphasic reactions (e.g., aqueous/organic), employ segmented flow or micromixers to enhance interfacial contact. Computational fluid dynamics (CFD) simulations can predict mixing efficiency and residence time distributions .

Q. How can advanced analytical techniques characterize degradation products under oxidative or hydrolytic conditions?

Methodological Answer:

  • LC-HRMS: Identify hydrolyzed products (e.g., sulfonic acids) via high-resolution mass spectrometry with electrospray ionization (ESI–).
  • X-ray Photoelectron Spectroscopy (XPS): Analyze surface composition changes in solid-state degradation, focusing on sulfur (S 2p) and fluorine (F 1s) binding energies to detect sulfate or fluoride byproducts .

Data Contradiction Analysis Framework

Example Scenario: Discrepancies in reported catalytic activity for Suzuki-Miyaura couplings.

  • Step 1: Compare reaction parameters (base, solvent, palladium source) across studies.
  • Step 2: Use principal component analysis (PCA) to cluster successful vs. failed reactions.
  • Step 3: Validate hypotheses via kinetic isotope effect (KIE) studies to determine rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride
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4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride

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